molecular formula C23H37NO5S B117350 14,15-Leukotriene E4

14,15-Leukotriene E4

Cat. No.: B117350
M. Wt: 439.6 g/mol
InChI Key: JLJNENVYAVKECZ-HRXVJLLUSA-N
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Description

14,15-Leukotriene E4 is a cysteinyl leukotriene involved in inflammation. It is produced by various white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils. This compound is a metabolite of 14,15-Leukotriene C4 and 14,15-Leukotriene D4, formed through the actions of 15- and 12-lipoxygenases on arachidonic acid .

Mechanism of Action

Target of Action

14,15-Leukotriene E4, also known as Eoxin E4, is a cysteinyl leukotriene involved in inflammation . It is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils . It is also found to be produced by platelets adhering to neutrophils . The primary targets of Eoxin E4 are these immune cells, where it plays a crucial role in mediating inflammatory responses .

Mode of Action

Eoxin E4 interacts with its targets by increasing the vascular permeability of human endothelial cell monolayers . This interaction results in an inflammatory response, which is less potent than that caused by Leukotriene C4 (LTC4), but approximately 100-fold greater than that caused by histamine .

Biochemical Pathways

The majority of leukotriene metabolites, including this compound, are formed through the 5-lipoxygenase (5-LO) pathway . Eoxin E4 is a metabolite of 14,15-Leukotriene C4 (LTC4) and 14,15-Leukotriene D4 (LTD4), synthesized by a pathway involving the dual actions of 15- and 12-lipoxygenases (LOs) on arachidonic acid via 15-Hydroperoxyeicosatetraenoic acid (15-HpETE) and 14,15-Leukotriene A4 (LTA4) intermediates .

Pharmacokinetics

It is known that eoxin e4 is relatively stable compared to other leukotrienes, and it accumulates in breath condensation, in plasma, and in urine . This makes it the dominant cysteinyl leukotriene detected in biological fluids .

Result of Action

The action of Eoxin E4 results in an increase in vascular permeability, leading to inflammation . This inflammation is implicated in a number of disorders, including asthma and other respiratory diseases . Urinary levels of Eoxin E4 are increased during severe asthma attacks and are especially high in people with aspirin-exacerbated respiratory disease .

Action Environment

The action of Eoxin E4 can be influenced by various environmental factors. For instance, the presence of other immune cells and the state of the immune system can affect the production and action of Eoxin E4 . Additionally, the local tissue environment, such as the presence of inflammation or injury, can also influence the action of Eoxin E4 .

Biochemical Analysis

Biochemical Properties

14,15-Leukotriene E4 is a metabolite of 14,15-Leukotriene C4 and 14,15-Leukotriene D4, synthesized by a pathway involving the dual actions of 15- and 12-lipoxygenases on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It increases vascular permeability of human endothelial cell monolayers , and is involved in inflammation and immune reactivity .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates various downstream signaling pathways, such as PI3K, MAPK, AMPK, TNF-α, Bradykinin, NO, PI3K, PKC, EGR-1, and NF-KB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that it increases vascular permeability of human endothelial cell monolayers . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway . It is formed through the 5-lipoxygenase pathway, involving the dual actions of 15- and 12-lipoxygenases on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates .

Chemical Reactions Analysis

Types of Reactions: 14,15-Leukotriene E4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that play roles in inflammatory responses and other physiological processes .

Scientific Research Applications

14,15-Leukotriene E4 has several scientific research applications:

Comparison with Similar Compounds

  • Leukotriene C4
  • Leukotriene D4
  • Leukotriene E4

Comparison: 14,15-Leukotriene E4 is unique among leukotrienes due to its specific structure and biological activity. While Leukotriene C4 and Leukotriene D4 are also involved in inflammatory responses, this compound has a distinct role in increasing vascular permeability and smooth muscle contraction with different potency levels .

Properties

IUPAC Name

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-2-carboxyethyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b6-4-,9-7-,10-8+,16-13+/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJNENVYAVKECZ-HRXVJLLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032109
Record name Eoxin E4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding elevated eoxin E4 levels in the lungs of patients with severe COVID-19?

A: The research indicates that severe COVID-19 is characterized by a "lipid storm" in the lungs, involving both pro-inflammatory and anti-inflammatory mediators. Eoxin E4, a pro-inflammatory leukotriene, was found to be significantly elevated in the bronchoalveolar lavage fluid of severe COVID-19 patients compared to healthy controls. [, ] This suggests that eoxin E4 may contribute to the inflammatory processes driving lung injury in these patients.

Q2: How does eoxin E4 exert its pro-inflammatory effects?

A: While the exact mechanisms of eoxin E4 in the context of COVID-19 are still under investigation, research suggests that eoxins, including eoxin E4, can activate immune cells like eosinophils and mast cells. [] This activation can lead to the release of additional inflammatory mediators, amplifying the inflammatory response.

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